5-Bromo-4-methylthiophene-2-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

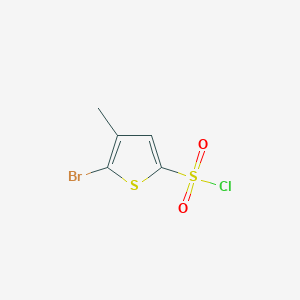

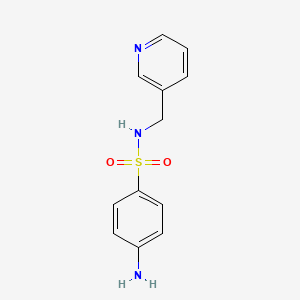

5-Bromo-4-methylthiophene-2-sulfonyl chloride is a chemical compound with the CAS Number: 81597-51-5 . It has a molecular weight of 275.57 and its IUPAC name is 5-bromo-4-methyl-2-thiophenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 4th position with a methyl group and at the 5th position with a bromine atom. The 2nd position of the ring is substituted with a sulfonyl chloride group .Physical And Chemical Properties Analysis

The melting point of this compound is reported to be 36-37°C . Other physical and chemical properties such as boiling point and solubility were not found in the sources.科学的研究の応用

Synthesis of Organic Compounds

5-Bromo-4-methylthiophene-2-sulfonyl chloride is a versatile intermediate in organic synthesis. It is utilized in the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors, which are key building blocks for the preparation of dendritic and other complex organic molecules (Percec et al., 2001). This chemical is instrumental in creating compounds with potential applications in materials science, including the development of new polymers and coatings.

Surface Activity and Corrosion Inhibition

One of the derivatives of this compound, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrates significant efficacy as a corrosion inhibitor for mild steel in acidic media. This compound shows up to 99% inhibition efficiency in 1 M hydrochloric acid, highlighting its potential for protecting metals against corrosion in industrial applications (Lagrenée et al., 2002).

Pharmaceutical and Agrochemical Synthesis

The compound 2-Chloro-5-methylthiophene, which can be derived from this compound, serves as a crucial intermediate in the production of pharmaceuticals and agrochemicals. This demonstrates the compound's role in facilitating the synthesis of active ingredients in medications and agricultural products, making it an essential component in both health and food production sectors (Yang, 2010).

作用機序

Safety and Hazards

The safety information available indicates that 5-Bromo-4-methylthiophene-2-sulfonyl chloride is classified as dangerous and it has a signal word of "Danger" . It is classified as class 8 . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) . The UN number is 3265 and the hazard statement is H314 (Causes severe skin burns and eye damage) .

将来の方向性

特性

IUPAC Name |

5-bromo-4-methylthiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClO2S2/c1-3-2-4(10-5(3)6)11(7,8)9/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMFMKFGHNRQPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)S(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2665858.png)

![2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone](/img/structure/B2665868.png)

![Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2665874.png)

![5-[(2-Chlorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2665875.png)

![N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2665876.png)

![N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide](/img/structure/B2665878.png)

![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2665879.png)